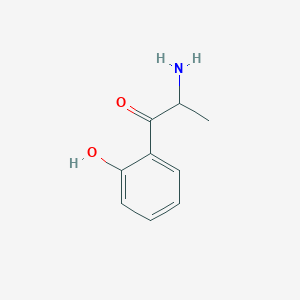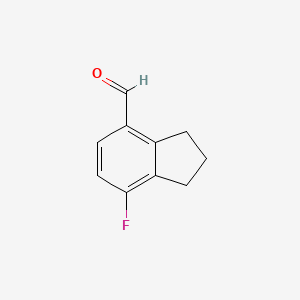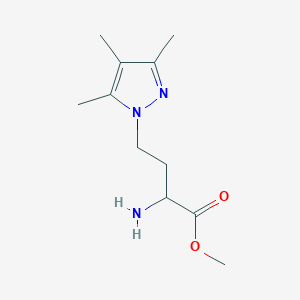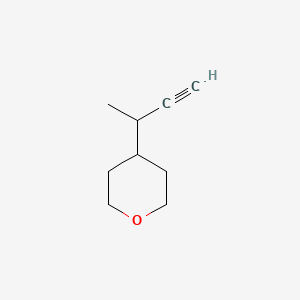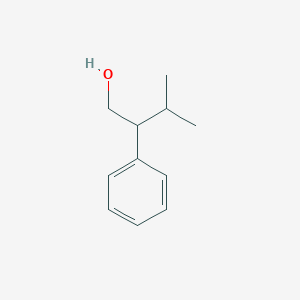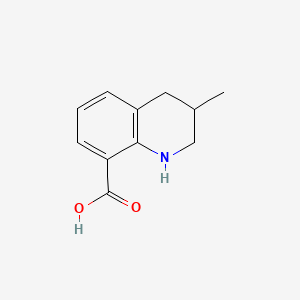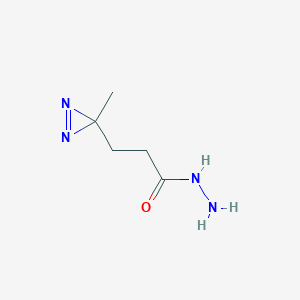
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide is a chemical compound known for its high reactivity and utility in various scientific research applications. This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The diazirine ring is known for its ability to form reactive carbene intermediates upon exposure to ultraviolet light, making it a valuable tool in photoaffinity labeling and other photochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-3H-diazirin-3-yl)propanehydrazide typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of a suitable precursor, such as a diazo compound, with a reducing agent. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Attachment of the Propanehydrazide Moiety: The propanehydrazide group can be introduced through a nucleophilic substitution reaction. This involves reacting the diazirine-containing intermediate with a hydrazine derivative under appropriate conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide undergoes various types of chemical reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring can form reactive carbene intermediates, which can insert into C-H, N-H, and O-H bonds.
Nucleophilic Substitution:
Common Reagents and Conditions
Photochemical Reactions: Ultraviolet light (typically around 360 nm) is used to activate the diazirine ring.
Nucleophilic Substitution: Bases such as triethylamine or sodium hydroxide can be used to facilitate the reaction.
Major Products Formed
Photochemical Reactions: The major products are typically carbene insertion products, where the carbene intermediate has inserted into a nearby bond.
Nucleophilic Substitution: The major products depend on the nucleophile used but generally involve the replacement of the hydrazide group with the nucleophile.
Aplicaciones Científicas De Investigación
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide has a wide range of scientific research applications, including:
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV light activation.
Crosslinking Studies: Employed in crosslinking experiments to investigate the spatial arrangement of biomolecules.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.
Medicinal Chemistry: Explored for its potential in drug discovery and development, particularly in the design of photoactivatable drugs.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-methyl-3H-diazirin-3-yl)propanoic acid: Similar in structure but contains a carboxylic acid group instead of a hydrazide group.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Contains an alkyne group, allowing for additional click chemistry applications.
Uniqueness
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide is unique due to its combination of a diazirine ring and a hydrazide group. This combination allows for both photochemical reactivity and nucleophilic substitution, making it a versatile tool in various scientific research applications.
Propiedades
Fórmula molecular |
C5H10N4O |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
3-(3-methyldiazirin-3-yl)propanehydrazide |
InChI |
InChI=1S/C5H10N4O/c1-5(8-9-5)3-2-4(10)7-6/h2-3,6H2,1H3,(H,7,10) |
Clave InChI |
JMXSLHMKNVYBLA-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=N1)CCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


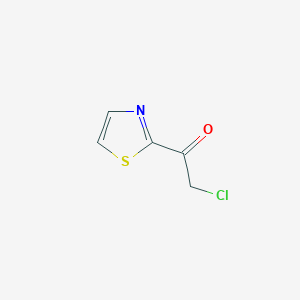
![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
